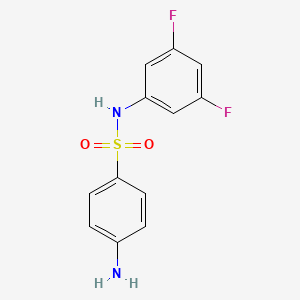

3',5'-Difluorosulfanilanilide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-amino-N-(3,5-difluorophenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2N2O2S/c13-8-5-9(14)7-11(6-8)16-19(17,18)12-3-1-10(15)2-4-12/h1-7,16H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSOHBVDACQTUJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=CC(=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00169146 | |

| Record name | 3',5'-Difluorosulfanilanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1717-38-0 | |

| Record name | 3',5'-Difluorosulfanilanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001717380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3',5'-Difluoro-sulfanilanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=742235 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3',5'-Difluorosulfanilanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 ,5 Difluorosulfanilanilide

Established Synthetic Routes to Substituted Sulfonanilides

The formation of the sulfonamide bond is the cornerstone of synthesizing sulfonanilides. The most conventional and widely practiced method involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. google.com This nucleophilic substitution reaction is versatile, but the reactivity of the amine can be influenced by the nature of its substituents. google.com

Commonly, the reaction is carried out in an inert solvent, with a base such as pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid generated during the reaction. chemicalbook.com The choice of solvent and base is crucial for optimizing the yield and purity of the resulting sulfonanilide. While effective, this method's efficiency can vary depending on the specific substrates used.

Another established approach is the reaction of anilines with sulfonic acids. However, this typically requires a dehydrating agent to drive the reaction towards the formation of the sulfonamide. wikipedia.org

Development of Novel Synthetic Pathways for 3',5'-Difluorosulfanilanilide

The synthesis of this compound specifically requires the coupling of 3,5-difluoroaniline (B1215098) with a sulfonylating agent derived from sulfanilamide (B372717). A common strategy involves using a protected form of sulfanilyl chloride to prevent unwanted side reactions with the amino group. A plausible and efficient route is the reaction of 3,5-difluoroaniline with N-acetylsulfanilyl chloride, followed by deprotection of the acetyl group.

Strategies for Regioselective Fluorination in Anilide Systems

Achieving specific fluorination patterns on aromatic rings is a key challenge in synthetic chemistry. For the precursor 3,5-difluoroaniline, several multi-stage synthetic routes have been developed, often starting from readily available chlorinated nitrobenzenes. One patented industrial process begins with 2,4,5-trichloronitrobenzene (B44141), which undergoes a series of reactions including fluorination, chlorinating denitration, nitration, and finally, a reduction and dehalogenation step to yield 3,5-difluoroaniline. google.comgoogle.com This multi-step process, while complex, allows for the precise installation of the fluorine atoms at the 3 and 5 positions.

Another synthetic pathway starts from 1,3,5-trichlorobenzene, which is first converted to 3,5-difluorochlorobenzene. This intermediate is then reacted with ammonia (B1221849) in the presence of a copper catalyst to produce 3,5-difluoroaniline. google.com This route offers a shorter sequence to the desired precursor.

Optimized Reaction Conditions and Yield Enhancement Protocols

The coupling of 3,5-difluoroaniline with N-acetylsulfanilyl chloride to form the protected intermediate, N-acetyl-3',5'-difluorosulfanilanilide, is a critical step. Optimization of this reaction typically involves screening various bases and solvents.

| Parameter | Condition | Rationale |

| Base | Pyridine, Triethylamine | Neutralizes HCl byproduct, can catalyze the reaction. |

| Solvent | Dichloromethane, Chloroform, Toluene | Inert solvents that facilitate the reaction. |

| Temperature | 0 °C to room temperature | Controlled temperature to minimize side reactions. |

| Stoichiometry | Slight excess of one reactant | Can be adjusted to drive the reaction to completion. |

This table presents typical reaction conditions for the synthesis of sulfonanilides based on established chemical principles.

Following the coupling reaction, the deprotection of the acetyl group is necessary to yield the final product, this compound. This is typically achieved by acid or base-catalyzed hydrolysis.

Green Chemistry Principles and Sustainable Synthesis Approaches

Modern synthetic chemistry places a strong emphasis on environmentally benign methods. tandfonline.com For the synthesis of sulfonanilides and their precursors, several green chemistry approaches are being explored.

Solvent-Free Reactions: The condensation of anilines with aldehydes to form imines has been successfully demonstrated in a solvent-free system, often using a mortar and pestle to provide the necessary energy through pressure. This approach significantly reduces solvent waste.

Use of Greener Solvents: Where solvents are necessary, the use of water or other environmentally friendly options is preferred over hazardous organic solvents. tandfonline.com

Catalysis: The use of catalysts, such as Lewis acids like magnesium sulfate, can enable reactions to proceed under milder conditions and with higher efficiency, reducing energy consumption and by-product formation. ijtsrd.comrsc.org For instance, sunlight-driven N-acetylation of anilines using MgSO₄ has been reported as a sustainable method. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. tandfonline.com

Synthesis of Key Precursors and Intermediates for this compound

The successful synthesis of this compound hinges on the efficient preparation of its key precursors: 3,5-difluoroaniline and a suitable sulfonylating agent, typically N-acetylsulfanilyl chloride.

Synthesis of 3,5-Difluoroaniline: As previously mentioned, industrial synthesis of 3,5-difluoroaniline often starts from chlorinated nitroaromatics. A patented method involves the following sequence:

Fluorination: 2,4,5-trichloronitrobenzene is reacted with an alkali metal fluoride (B91410). google.com

Chlorinating Denitration: The resulting 5-chloro-2,4-difluoronitrobenzene is treated with chlorine gas to yield 1,3-dichloro-4,6-difluorobenzene. google.com

Nitration: The dichlorodifluorobenzene is nitrated to give 2,6-dichloro-3,5-difluoronitrobenzene. google.com

Reduction/Dechlorination: The nitro group is reduced, and the chlorine atoms are removed via catalytic hydrogenation to afford 3,5-difluoroaniline. google.com A reported yield for this final step is 91.0%. prepchem.com

An alternative route involves the amination of 3,5-difluorobromobenzene with aqueous ammonia in the presence of a cuprous oxide catalyst, which has been reported to give a total yield of 85.0% over two steps. guidechem.com

Synthesis of N-Acetylsulfanilyl Chloride: This key intermediate is typically prepared by the chlorosulfonation of acetanilide (B955).

Acetanilide Formation: Aniline (B41778) is first protected by acetylation with acetic anhydride (B1165640) or acetic acid.

Chlorosulfonation: The acetanilide is then reacted with chlorosulfonic acid. chemicalbook.comprepchem.com The reaction mixture is carefully controlled, and the product is precipitated by pouring the reaction mixture into ice-water. prepchem.com This process can yield the crude product in the range of 80-82%. chemicalbook.com

| Precursor Synthesis | Starting Material | Key Reagents | Reported Yield |

| 3,5-Difluoroaniline | 2-chloro-3,5-difluoroaniline | H₂, Pd/C, Triethylamine | 91.0% prepchem.com |

| 3,5-Difluoroaniline | 3,5-difluorobromobenzene | aq. NH₃, Cu₂O | 85.0% (two steps) guidechem.com |

| N-Acetylsulfanilyl Chloride | Acetanilide | Chlorosulfonic acid | 80-82% chemicalbook.com |

This table summarizes reported synthetic routes and yields for the key precursors of this compound.

Scale-Up Considerations and Process Chemistry for this compound Production

Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production requires careful consideration of several factors to ensure safety, efficiency, and economic viability.

Reaction Kinetics and Thermodynamics: Understanding the rate of reaction and the heat generated or absorbed during each step is crucial for process control and safety. mdpi.com The sulfonation of aromatic compounds, for instance, is an exothermic process that requires efficient heat management.

Mixing and Mass Transfer: Ensuring uniform mixing of reactants is vital for consistent product quality and yield, especially in large reactors. mdpi.com

Process Safety: The use of hazardous reagents like chlorosulfonic acid and thionyl chloride necessitates robust safety protocols and specialized equipment to handle potential risks. mdpi.com Continuous flow reactors are increasingly being considered for hazardous reactions as they offer better control over reaction parameters and minimize the volume of hazardous material at any given time. mdpi.com

Purification: Developing efficient and scalable purification methods, such as crystallization or distillation, is essential to achieve the desired product purity.

Waste Management: The environmental impact of the process must be minimized by developing strategies for waste treatment and, where possible, recycling of solvents and catalysts. This aligns with the principles of green chemistry. tandfonline.com

A patent for the preparation of sulfonanilide compounds highlights the use of aprotic dipolar solvents and catalysts like triphenylphosphine (B44618) or polyethylene (B3416737) glycol to achieve high conversion rates (above 99%) with fewer side reactions, making the process suitable for large-scale industrial production.

Spectroscopic and Advanced Structural Characterization of 3 ,5 Difluorosulfanilanilide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules by observing the magnetic properties of atomic nuclei. For 3',5'-Difluorosulfanilanilide, a complete NMR analysis would provide crucial information about its molecular framework.

Proton (¹H) NMR Analysis for Aromatic and Amide Protons

A ¹H NMR spectrum would reveal the chemical environment of the hydrogen atoms in the molecule. It would be expected to show distinct signals for the protons on the two aromatic rings and the amide (-NH) and sulfonamide (-SO₂NH₂) protons. The chemical shifts, splitting patterns (multiplicity), and coupling constants of these signals would provide information about the connectivity and spatial relationships of the protons. However, no experimental ¹H NMR data for this compound is currently available in the public domain.

Carbon-13 (¹³C) NMR for Carbon Framework Assignment

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, bonded to nitrogen or sulfur) and the electronic environment. This data is essential for confirming the carbon framework of the molecule, but specific data for this compound is not available.

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Characterization

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy would be a critical tool for characterizing this compound. This technique is highly sensitive to the chemical environment of fluorine atoms. The ¹⁹F NMR spectrum would show a signal for the fluorine atoms on the 3' and 5' positions of the aniline (B41778) ring. The chemical shift and any observed couplings with neighboring protons or carbons would confirm their location and provide insights into the electronic structure of that part of the molecule. Unfortunately, no such experimental data has been publicly reported.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between atoms in a molecule.

COSY would show correlations between coupled protons, helping to trace the proton networks within the aromatic rings.

HSQC would correlate directly bonded proton and carbon atoms.

HMBC would reveal longer-range correlations between protons and carbons (typically over two to three bonds), which is invaluable for piecing together the entire molecular structure. The absence of primary 1D NMR data naturally means that no 2D NMR data is available to be analyzed.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₁₂H₁₀F₂N₂O₂S), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass. A search for this data has not yielded any results.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry is a powerful technique for elucidating the structure of molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, the fragmentation pathways under MS/MS conditions, typically following electrospray ionization (ESI), would be expected to provide characteristic structural information.

The fragmentation of protonated sulfonamides often involves cleavage of the S-N bond, which is a common and diagnostic fragmentation pathway. researchgate.net This would likely lead to the formation of key fragment ions. Another potential fragmentation pathway for aromatic sulfonamides is the elimination of sulfur dioxide (SO₂), which can occur through a rearrangement process. nih.gov The presence of electron-withdrawing fluorine atoms on the aniline ring is expected to influence the fragmentation pattern, potentially promoting certain cleavage pathways over others. nih.gov

A hypothetical fragmentation scheme would likely show the following key cleavages:

S-N Bond Cleavage: This is a primary fragmentation route for sulfonamides, which would result in fragments corresponding to the benzenesulfonyl and the 3,5-difluoroanilino moieties. researchgate.netrsc.org

SO₂ Extrusion: The loss of a neutral SO₂ molecule is a known fragmentation pathway for arylsulfonamides. nih.gov

C-S Bond Cleavage: Cleavage of the bond between the phenyl ring and the sulfur atom is another possibility. rsc.org

Loss of HF: The presence of fluorine atoms allows for the potential neutral loss of hydrogen fluoride (B91410).

Interactive Data Table: Predicted Major Fragment Ions in MS/MS of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |

| [M+H]⁺ | [C₆H₅SO₂]⁺ | C₆H₅F₂N | S-N Bond Cleavage |

| [M+H]⁺ | [C₆H₆F₂N]⁺ | SO₂ | SO₂ Extrusion with Rearrangement |

| [M+H]⁺ | [C₆H₅]⁺ | C₆H₅F₂NSO₂ | C-S and S-N Bond Cleavage |

| [M+H]⁺ | [M+H-HF]⁺ | HF | Loss of Hydrogen Fluoride |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, provides detailed information about the functional groups present in a molecule and their chemical environment.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups. The positions of these bands can be influenced by intermolecular interactions, such as hydrogen bonding.

Key expected vibrational modes include:

N-H Stretching: A band in the region of 3300-3200 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the sulfonamide group. upi.edu The position and shape of this band can indicate the extent of hydrogen bonding. upi.edu

S=O Stretching: Asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group are expected to appear in the ranges of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. upi.edu These are typically strong absorptions.

C-F Stretching: Strong absorption bands due to the C-F stretching vibrations on the aromatic ring are anticipated in the 1300-1100 cm⁻¹ region. researchgate.net

Aromatic C-H and C=C Stretching: Vibrations associated with the aromatic rings would be observed in their characteristic regions.

Interactive Data Table: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3200 | Medium-Strong | N-H Stretching (Sulfonamide) |

| 3100-3000 | Medium | Aromatic C-H Stretching |

| 1600-1450 | Medium-Strong | Aromatic C=C Stretching |

| 1350-1300 | Strong | Asymmetric SO₂ Stretching |

| 1300-1100 | Strong | C-F Stretching |

| 1160-1140 | Strong | Symmetric SO₂ Stretching |

| 900-650 | Medium-Strong | Aromatic C-H Bending |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

For this compound, the Raman spectrum would be expected to clearly show:

Aromatic Ring Vibrations: The breathing modes of the phenyl and difluorophenyl rings would likely give rise to strong Raman signals.

S-O Symmetric Stretching: The symmetric stretch of the SO₂ group, while also IR active, often produces a strong Raman band.

C-S Stretching: The stretching vibration of the carbon-sulfur bonds would also be observable.

Raman spectroscopy can be particularly useful for studying the solid-state packing and polymorphism of the compound, as changes in the crystal lattice can affect the vibrational modes. mdpi.com

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. researchgate.net Although a crystal structure for this compound has not been reported, we can predict its likely solid-state features based on related structures.

Intermolecular Interactions and Hydrogen Bonding Networks

The crystal packing of this compound would be dominated by a network of intermolecular interactions.

N-H···O Hydrogen Bonding: The most prominent interaction is expected to be the hydrogen bond between the sulfonamide N-H donor and a sulfonyl oxygen acceptor of a neighboring molecule. nih.govresearchgate.net This interaction is a primary driver in the crystal packing of sulfonamides and often leads to the formation of chains or dimers. acs.orgacs.org

C-H···F and C-H···O Interactions: Weaker hydrogen bonds, such as those involving aromatic C-H donors and fluorine or sulfonyl oxygen acceptors, would also play a role in stabilizing the crystal lattice. nih.gov

π-π Stacking and Halogen···π Interactions: The presence of two aromatic rings allows for potential π-π stacking interactions. Additionally, interactions between the fluorine atoms and the electron-rich π-system of an adjacent aromatic ring (F···π interactions) may be present. nih.govacs.org The interplay of these forces would determine the final crystal packing arrangement. mdpi.com

Interactive Data Table: Predicted Crystal and Refinement Data for this compound

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Key Hydrogen Bonds | N-H···O=S |

| Other Interactions | C-H···F, C-H···O, π-π stacking |

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify intermolecular interactions within a crystalline structure. This analysis provides a unique framework for understanding the packing of molecules in a crystal by partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates the electron density of the procrystal (the crystal lattice). The resulting Hirshfeld surface, mapped with various properties, offers a detailed picture of the intermolecular contacts that stabilize the crystal structure.

The analysis generates a three-dimensional surface around a molecule, color-coded to represent different properties. One of the most common properties mapped is the normalized contact distance, dnorm. The dnorm value is derived from the distances of any point on the surface to the nearest atom interior (di) and exterior (de) to the surface, normalized by the van der Waals (vdW) radii of the respective atoms. The color-coding of the dnorm surface provides an immediate visual representation of intermolecular interactions:

Red regions indicate shorter contacts with negative dnorm values, signifying strong interactions such as hydrogen bonds.

White regions represent contacts approximately equal to the van der Waals separation, with a dnorm value of zero.

Blue regions denote longer contacts with positive dnorm values, indicating weaker interactions.

For this compound, a Hirshfeld surface analysis would elucidate the nature and extent of the various non-covalent interactions that govern its crystal packing. Although specific crystallographic data for this compound is not publicly available, a hypothetical analysis can be constructed based on the known behavior of similar sulfonamide structures. scielo.brnih.goviucr.orgmdpi.comiucr.org

Based on analyses of analogous sulfonamides, the principal intermolecular contacts and their hypothetical percentage contributions to the Hirshfeld surface of this compound are presented in Table 1. scielo.brnih.goviucr.orgmdpi.comiucr.org

| Interaction Type | Hypothetical Percentage Contribution | Description |

| H···H | ~40-50% | These interactions are typically the most abundant and arise from the contacts between the hydrogen atoms on the aromatic rings and the amino group. They generally represent van der Waals forces. |

| O···H/H···O | ~20-30% | These contacts are characteristic of hydrogen bonds and other close contacts involving the oxygen atoms of the sulfonyl group and hydrogen atoms from neighboring molecules, particularly from the amino group (N-H···O) and the aromatic rings (C-H···O). The red regions on the dnorm map would primarily correspond to these interactions. |

| C···H/H···C | ~10-15% | These interactions contribute significantly to the crystal packing and can include C-H···π interactions, where a hydrogen atom interacts with the π-system of an aromatic ring. |

| F···H/H···F | ~5-10% | The presence of two fluorine atoms would lead to these specific contacts. While fluorine is a weak hydrogen bond acceptor, these interactions can play a crucial role in directing the crystal packing arrangement. |

| N···H/H···N | ~1-5% | These contacts would primarily arise from N-H···N hydrogen bonds between the amino group of one molecule and a nitrogen atom of another, or other close contacts involving nitrogen. |

| C···C | ~1-3% | These contacts often indicate the presence of π-π stacking interactions between the aromatic rings of adjacent molecules. |

| Other (S···H, S···O, etc.) | < 2% | Contacts involving the sulfur atom are also present but typically contribute a smaller percentage to the overall surface. |

The shape index and curvedness are other properties that can be mapped onto the Hirshfeld surface to provide further insights. The shape index is particularly useful for identifying π-π stacking interactions, which would appear as adjacent red and blue triangles. Curvedness helps in visualizing the shape of the molecule and flat regions that are prone to stacking.

Reactivity and Reaction Mechanisms of 3 ,5 Difluorosulfanilanilide

Chemical Reactivity of the Sulfanilamide (B372717) Moiety

The sulfanilamide portion of the molecule consists of a primary aromatic amine (the aniline (B41778) N-H₂) and a sulfonamide group (-SO₂NH-). Both nitrogen centers possess lone pairs of electrons and can participate in a variety of chemical reactions.

The sulfanilamide moiety contains two key ionizable groups: the aniline amino group (-NH₂) and the sulfonamide nitrogen (-SO₂NH-). The basicity of the aniline nitrogen and the acidity of the sulfonamide nitrogen are defining features of its chemical character.

The aniline amino group is basic and will be protonated under acidic conditions. In contrast, the sulfonamide nitrogen is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group (-SO₂), which stabilizes the corresponding anion (the sulfonamidate). nih.gov The pKa value for the protonation of the aniline group in sulfanilamide is approximately 2. cymitquimica.com The pKa for the deprotonation of the sulfonamide group is in the range of 9-10. acs.org

Therefore, the protonation equilibrium is highly dependent on the pH of the solution. In strongly acidic media, the aniline nitrogen exists in its protonated form (-NH₃⁺). Around neutral pH, the molecule is in its neutral form, and in alkaline conditions, the sulfonamide nitrogen is deprotonated to form an anion. acs.org In the gas phase, however, studies have shown that the sulfonamide NH₂ group can be the preferred site of protonation. acs.org

The presence of the 3',5'-difluoroaniline moiety is expected to influence these equilibria. The two fluorine atoms on the anilide ring are strongly electron-withdrawing, which reduces the basicity of the anilide nitrogen. This effect is primarily inductive.

| Functional Group | Equilibrium | Approximate pKa | Predominant Species at pH 7 |

|---|---|---|---|

| Aniline Amino Group | R-NH₃⁺ ⇌ R-NH₂ + H⁺ | ~2 cymitquimica.com | R-NH₂ |

| Sulfonamide Group | R-SO₂NH-R' ⇌ R-SO₂N⁻-R' + H⁺ | ~9-10 acs.org | R-SO₂NH-R' |

Both nitrogen atoms in the sulfanilamide core can exhibit nucleophilic properties, but their reactivity differs significantly.

Aniline Nitrogen: The primary aromatic amine is generally the more nucleophilic of the two nitrogen centers in the neutral molecule. nih.gov It can react with various electrophiles, such as alkyl halides and acyl chlorides, in substitution reactions. However, its nucleophilicity is lower than that of a simple aniline due to the electron-withdrawing effect of the para-sulfonamide group.

Sulfonamide Nitrogen: The nitrogen of the sulfonamide group is significantly less nucleophilic due to the strong electron-withdrawing sulfonyl group. manchester.ac.uk Its reactivity as a nucleophile is generally observed only after deprotonation under basic conditions, which forms a much more nucleophilic sulfonamidate anion. nih.gov This anion can then readily react with electrophiles. manchester.ac.uk

The choice of reaction conditions and the nature of the electrophile determine which nitrogen atom will react. The concept of "hard" and "soft" acid-base theory can be used to predict the reaction site. Hard electrophiles tend to react with the harder nitrogen of the deprotonated sulfonamide, while softer electrophiles may favor the softer aniline nitrogen. nih.gov For instance, alkylation can be directed to the sulfonamide nitrogen by using a base to increase its nucleophilicity. nih.gov

Acid-Base Properties and Protonation Equilibria

Influence of Fluorine Substituents on Aromatic Ring Reactivity

The two fluorine atoms on the 3',5'-positions of the anilide ring profoundly influence the reactivity of that aromatic ring. Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect (-I effect). It also has a weak electron-donating resonance effect (+R effect) due to its lone pairs, but the inductive effect is dominant in influencing reactivity. nih.govencyclopedia.pub

| Substituent | Position | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| -NH- (Anilide) | 1' | Activating | Ortho, Para (Positions 2', 4', 6') |

| -F | 3' | Deactivating (-I > +R) | Ortho, Para |

| -F | 5' | Deactivating (-I > +R) | Ortho, Para |

Aromatic rings generally resist nucleophilic substitution. However, the presence of strong electron-withdrawing groups can make the ring sufficiently electron-poor to undergo nucleophilic aromatic substitution (SₙAr). wikipedia.orgmasterorganicchemistry.com The fluorine atoms on the 3',5'-difluoroaniline ring make the aromatic ring more electrophilic and thus more susceptible to attack by nucleophiles. numberanalytics.com

For an SₙAr reaction to occur, a good leaving group must be present on the ring. In 3',5'-Difluorosulfanilanilide itself, there is no conventional leaving group on the difluorinated ring. However, if a leaving group (like a halide other than fluoride) were present at another position, the fluorine atoms would activate the ring towards its displacement. Interestingly, in highly activated systems, fluoride (B91410) itself can act as a leaving group in SₙAr reactions, with a reactivity order of F > Cl > Br > I often being observed. masterorganicchemistry.comnih.gov This is because the rate-determining step is the attack of the nucleophile on the ring, which is facilitated by the high electronegativity of fluorine, and not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

Electrophilic Aromatic Substitution Reactions

Hydrolytic and Oxidative Stability under Various Conditions

The incorporation of fluorine atoms and the presence of the sulfonamide group generally impart significant stability to the molecule.

Hydrolytic Stability: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making it highly resistant to cleavage. nih.gov Therefore, the difluorinated aniline ring is very stable towards hydrolysis. The sulfonamide (S-N) bond is also known to be significantly more stable to hydrolysis than an amide (C-N) bond. acs.orgprinceton.edu While hydrolysis of sulfonamides can occur under harsh acidic or basic conditions, they are generally stable under most physiological and environmental conditions. nih.gov Some studies on perfluoroalkyl sulfonamides suggest they are unlikely to undergo abiotic hydrolysis at the S-N linkage under typical environmental conditions. nih.gov

Mechanistic Investigations of this compound Transformations Remain Largely Unexplored

Detailed mechanistic investigations into the specific chemical transformations of this compound are not extensively documented in publicly available scientific literature. While the compound is recognized as a member of the sulfonamide class of antibacterial agents, which generally function by inhibiting dihydropteroate (B1496061) synthetase, specific studies detailing the reaction pathways, intermediates, and kinetic data for its transformations are scarce.

The reactivity of sulfonamides, in general, is centered around the sulfonamide functional group (-SO₂NH-) and the aromatic rings. Potential reactions could include electrophilic aromatic substitution on the aniline or the difluorophenyl ring, nucleophilic substitution at the sulfur atom, or reactions involving the amino group. The presence of two fluorine atoms on the 3' and 5' positions of the aniline ring is expected to significantly influence the electron density and, consequently, the reactivity of that ring system, likely deactivating it towards electrophilic attack and potentially making the N-H bond more acidic compared to its non-fluorinated analog.

However, without specific experimental or computational studies on this compound, any discussion of its reaction mechanisms would be purely speculative and based on the general reactivity of related sulfonamides. The generation of detailed research findings and data tables, as requested, is not feasible due to the lack of available data in the scientific domain.

Computational Chemistry and Molecular Modeling of 3 ,5 Difluorosulfanilanilide

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic makeup of molecules. azoquantum.comarxiv.org These methods solve approximations of the Schrödinger equation to determine molecular properties. azoquantum.com

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational method that relates the electron density of a system to its energy. mdpi.com For a hypothetical study of 3',5'-Difluorosulfanilanilide, DFT calculations would be the first step.

Geometry Optimization: This process would determine the most stable three-dimensional arrangement of the atoms in the molecule, its lowest energy conformation. The output would be a set of coordinates for each atom, along with bond lengths, bond angles, and dihedral angles. This optimized structure is crucial as it represents the most likely conformation of the molecule and serves as the basis for all further calculations.

Vibrational Frequencies: Once the geometry is optimized, the same DFT method would be used to calculate the vibrational frequencies of the molecule. This analysis predicts the positions of peaks in an infrared (IR) and Raman spectrum. Each calculated frequency corresponds to a specific molecular motion, such as the stretching of the S=O bonds in the sulfonyl group, the N-H bond vibrations, or the bending modes of the aromatic rings. This data is invaluable for characterizing the compound and can be compared with experimental spectroscopic data for validation.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. imperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comresearchgate.net

HOMO-LUMO Analysis: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For this compound, this analysis would pinpoint which parts of the molecule are most likely to be involved in chemical reactions.

Chemical Reactivity Descriptors: From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated. These include electronegativity, chemical hardness, and softness. These values would provide a quantitative measure of the molecule's reactivity, helping to predict how it might interact with other chemical species.

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other molecules. chemrxiv.orgresearchgate.netcore.ac.uk

MEP Map: An MEP map is generated by plotting the electrostatic potential onto the electron density surface of the optimized molecular structure. researchgate.netnih.gov Different colors are used to represent different potential values: red typically indicates regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue indicates regions of positive potential (electron-poor areas, prone to nucleophilic attack). core.ac.uk For this compound, the MEP map would likely show negative potential around the oxygen and fluorine atoms due to their high electronegativity, and positive potential near the amine hydrogens. This provides a clear guide to the molecule's reactive sites for non-covalent interactions like hydrogen bonding. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

While quantum mechanics provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the movement and conformational changes of molecules over time. MD simulations treat atoms as classical particles and use a force field to describe the interactions between them. For a molecule like this compound, an MD simulation could reveal:

Solvent Effects: How the presence of a solvent, like water, affects the molecule's structure and dynamics.

Interaction with Biomolecules: If studying its potential as a drug, MD simulations could model how this compound binds to a target protein, providing insights into the binding affinity and the specific interactions that stabilize the complex.

In Silico Prediction of Reaction Pathways and Transition States

Computational chemistry can also be used to map out the entire pathway of a chemical reaction, a process known as reaction mechanism prediction. beilstein-journals.org

Transition State Searching: For a proposed reaction involving this compound, quantum chemical methods could be used to locate the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state are critical for determining the reaction's activation energy and, consequently, its rate.

Reaction Coordinate Mapping: By mapping the energy changes as the reactants are converted into products, a complete energy profile for the reaction can be constructed. This would provide a detailed, step-by-step understanding of the reaction mechanism, which is often difficult to determine through experimental means alone.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 3 ,5 Difluorosulfanilanilide Analogues

Design and Synthesis of Chemically Diverse 3',5'-Difluorosulfanilanilide Derivatives

The foundation of any SAR study lies in the design and synthesis of a diverse set of analogues. For this compound, this involves strategically modifying its core structure to probe the importance of different regions of the molecule. The general structure of sulfanilanilide consists of a sulfanilamide (B372717) moiety linked to an aniline (B41778) ring. In the case of this compound, the aniline ring is substituted with two fluorine atoms at the 3' and 5' positions.

The synthesis of derivatives typically involves standard organic chemistry reactions. For instance, the core sulfanilanilide scaffold can be assembled through the reaction of a substituted benzenesulfonyl chloride with a substituted aniline. To create a library of analogues, variations can be introduced in several key positions:

The Sulfonamide Linker: This is considered a critical moiety for the activity of many sulfonamide-based compounds. nih.gov

The Aniline Ring (Ring B): The type and position of substituents on this ring can significantly impact activity. In the parent compound, this is the 3,5-difluorophenyl group.

The Phenyl Ring of the Sulfanilamide Moiety (Ring A): Modifications to this ring can also modulate biological effects. nih.gov

For example, a series of analogues could be synthesized by keeping the 3',5'-difluoroaniline part constant while introducing various substituents on the other phenyl ring. Conversely, the sulfanilamide portion could remain unchanged while the substitution pattern on the aniline ring is varied. nih.gov The synthesis of such derivatives allows for a systematic exploration of the chemical space around the parent molecule. plos.org

Methodologies for SAR Elucidation

The elucidation of SAR involves systematically altering the molecular structure and observing the corresponding changes in biological activity. researchgate.net This process helps identify the key chemical features, or pharmacophores, responsible for the desired biological effect.

A primary strategy in SAR studies is the systematic substitution of different functional groups at various positions on the lead compound. nih.gov The goal is to understand the influence of electronic, steric, and hydrophobic properties on activity.

For instance, introducing electron-withdrawing groups (e.g., trifluoromethyl) or electron-donating groups (e.g., methoxy) can alter the electronic distribution within the molecule and affect its interaction with a biological target. plos.orgmdpi.com The size of the substituent is also a critical factor; increasing the size of a substituent can lead to steric hindrance, which may either enhance or diminish activity depending on the specific interactions in the binding pocket. mdpi.comnih.gov

Table 1: Hypothetical SAR Data for this compound Analogues

| Compound ID | R1 (on Ring A) | R2 (on Ring B) | Biological Activity (IC50, µM) |

| 1 | H | 3',5'-di-F | 10 |

| 2 | 4-CH3 | 3',5'-di-F | 8 |

| 3 | 4-Cl | 3',5'-di-F | 5 |

| 4 | 4-OCH3 | 3',5'-di-F | 15 |

| 5 | H | 3'-F | 25 |

| 6 | H | 3'-Cl, 5'-F | 7 |

This table is for illustrative purposes and does not represent actual experimental data.

From this hypothetical data, one might infer that electron-withdrawing groups at the 4-position of Ring A enhance activity, while electron-donating groups are detrimental.

The position of substituents on the aromatic rings can have a profound impact on biological activity. nih.govmdpi.com Moving a functional group from one position to another can alter the molecule's shape and its ability to fit into a binding site. For example, studies on other molecular scaffolds have shown that changing a substituent's position from para to meta or ortho can lead to a significant change in potency. mdpi.com

Stereochemistry, the three-dimensional arrangement of atoms, is another critical factor. If the molecule contains chiral centers, the different enantiomers or diastereomers can exhibit vastly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will often interact preferentially with one stereoisomer over another. While this compound itself is not chiral, the introduction of certain substituents could create chiral centers, necessitating the separation and individual testing of the stereoisomers.

Systematic Substitution Patterns and Functional Group Effects

Development of QSAR Models for this compound Analogues

QSAR modeling is a computational approach that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. nih.gov

The first step in developing a QSAR model is to calculate a set of molecular descriptors for each compound in the series. nih.gov These descriptors are numerical values that encode different aspects of the molecule's structure and properties. Common types of descriptors include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO). nih.gov

Steric Descriptors: These relate to the size and shape of the molecule, and include parameters like molecular weight, volume, and surface area. nih.gov

Hydrophobic Descriptors: The most common hydrophobic descriptor is the logarithm of the octanol-water partition coefficient (logP), which measures the molecule's lipophilicity. nih.gov

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule and describe aspects like branching and connectivity. brieflands.com

Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide a more detailed description of the electronic structure. nih.gov

The selection of appropriate descriptors is a critical step, as the quality of the QSAR model depends on the relevance of the chosen descriptors to the biological activity being studied. nih.gov

Once a set of descriptors has been calculated, a statistical method is used to build the QSAR model. Multiple linear regression (MLR) is a common technique used for this purpose. nih.gov The resulting model is an equation that relates the biological activity to a linear combination of the selected descriptors.

It is essential to validate the QSAR model to ensure that it is statistically robust and has good predictive power. nih.govd-nb.info This is typically done through a combination of internal and external validation techniques. nih.gov

Internal Validation: This involves assessing the model's performance on the same dataset that was used to build it. A common method is leave-one-out cross-validation, where the model is repeatedly built on all but one of the compounds, and then used to predict the activity of the left-out compound. A high cross-validated correlation coefficient (q²) indicates good internal consistency. mdpi.com Generally, a q² value greater than 0.5 is considered acceptable. mdpi.com

External Validation: This is a more rigorous test of the model's predictive ability. The dataset is split into a training set, which is used to build the model, and a test set, which is used to evaluate its performance on compounds it has not seen before. nih.gov A high correlation coefficient between the predicted and experimental activities for the test set (R²pred) indicates good external predictivity. brieflands.com

Table 2: Key Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value |

| r² | Coefficient of determination (goodness of fit) | > 0.6 mdpi.com |

| q² | Cross-validated correlation coefficient (internal predictivity) | > 0.5 mdpi.com |

| R²pred | Predictive R-squared for the external test set (external predictivity) | > 0.6 |

The development of a statistically valid QSAR model for this compound analogues can provide valuable insights into the key structural features that govern their biological activity and can serve as a powerful tool for the design of novel and more effective compounds. nih.gov

Descriptor Selection and Calculation (e.g., electronic, steric, hydrophobic)

Ligand-Based and Structure-Based Computational Approaches for Compound Design

In the absence of extensive empirical data for a specific compound like this compound, computational methods serve as a powerful tool for initial screening and lead optimization. These strategies are broadly categorized into ligand-based and structure-based approaches.

Ligand-Based Drug Design (LBDD)

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown, but a set of molecules with known activity against the target is available. This approach relies on the principle that molecules with similar structures are likely to exhibit similar biological activities.

One of the primary techniques in LBDD is Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jbclinpharm.orgnih.govmdpi.com This is achieved by calculating various molecular descriptors that quantify the physicochemical properties, and topological and electronic features of the molecules. nih.gov These descriptors are then correlated with the observed biological activity using statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN). jbclinpharm.org

For a hypothetical series of this compound analogues, a QSAR study would involve synthesizing or computationally generating a set of derivatives with varied substituents. The biological activity of these compounds would be experimentally determined, and then correlated with calculated descriptors. A robust QSAR model, indicated by high correlation coefficients (r²) and cross-validated correlation coefficients (q²), can then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds. jbclinpharm.orgscispace.com

To illustrate, consider a hypothetical QSAR study on a series of sulfonamide derivatives. The data might be presented as follows:

| Compound | Substituent (R) | Log(1/IC50) | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., Molar Refractivity) |

| 1 | -H | 5.2 | 2.1 | 65 |

| 2 | -Cl | 5.8 | 2.8 | 70 |

| 3 | -CH3 | 5.5 | 2.5 | 68 |

| 4 | -OCH3 | 5.9 | 2.3 | 72 |

Another ligand-based method is pharmacophore modeling . A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target. By aligning a set of active molecules, a common pharmacophore hypothesis can be generated and used to screen large virtual libraries for new compounds that match the model.

Structure-Based Drug Design (SBDD)

When the three-dimensional structure of the biological target, such as a protein or enzyme, is known, structure-based drug design becomes a powerful strategy. frontiersin.orgnih.gov This approach utilizes the target's structural information, often obtained from X-ray crystallography or NMR spectroscopy, to design ligands that can bind to it with high affinity and selectivity. scirp.org

Molecular docking is a key technique in SBDD. It predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity or score. rjb.ropharmacophorejournal.com This allows for the virtual screening of large compound libraries to identify potential hits. For this compound, if the intended biological target were known and its structure determined, docking studies could be performed to predict its binding mode and affinity. scirp.org The results could then guide the modification of the molecule to improve its interactions with the target's active site. For example, the difluoro substitutions on the phenyl ring could be analyzed for their role in binding.

The following table illustrates hypothetical docking results for a series of sulfonamide derivatives against a protein kinase target:

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| Analog 1 | -8.5 | Lys745, Met793 |

| Analog 2 | -9.2 | Lys745, Met793, Asp855 |

| Analog 3 | -7.8 | Met793 |

| Reference Inhibitor | -10.1 | Lys745, Met793, Asp855, Cys797 |

In a study on novel sulfonamide derivatives as potential EGFR kinase inhibitors, molecular docking was used to predict the binding energies and interactions of designed compounds within the EGFR binding pocket. scirp.org This allowed the researchers to identify derivatives with the highest predicted affinity for further development. scirp.org Similarly, docking studies on sulfonamide derivatives as inhibitors of penicillin-binding protein 2X (PBP-2X) helped in understanding the hydrogen-bonding interactions with the target protein's amino acids. rjb.ro

Molecular dynamics (MD) simulations can further refine the understanding of ligand-target interactions by simulating the movement of atoms in the complex over time. This provides insights into the stability of the binding and the role of conformational changes.

In the context of designing analogues of this compound, a combined approach would be most effective. If the target is unknown, QSAR and pharmacophore modeling could be used to identify key structural features for activity. If the target structure is available, molecular docking and MD simulations could provide detailed insights into the binding interactions, guiding the rational design of more potent and selective inhibitors. For instance, a study on dual FMS and KIT kinase inhibitors utilized a 7-azaindole (B17877) scaffold and rendered a phenyl ring electron-deficient with fluorine substitutions to enhance hydrogen bond acceptance, a strategy that could be computationally explored for the difluorinated phenyl ring of this compound. pnas.org

Mechanistic Insights into the Biological Activity of 3 ,5 Difluorosulfanilanilide and Its Derivatives

Investigation of Specific Molecular Targets and Biological Pathways

The initial step in understanding the biological activity of any compound, including 3',5'-Difluorosulfanilanilide and its derivatives, involves the systematic identification of its molecular targets and the biological pathways it may influence. nih.gov This process is crucial for deciphering the mechanisms that could lead to therapeutic effects or toxicity. nih.gov

An integrated approach is often employed, combining in vitro assay data with information from scientific literature and computational predictions. nih.gov Machine learning algorithms and text mining of existing research can help to generate hypotheses about which genes and proteins a compound might interact with. nih.gov These toxicity-related genes are then analyzed to determine their involvement in various biological pathways. This comprehensive analysis can reveal a wide range of significant pathways, providing a foundation for further experimental validation. nih.gov While specific targets for this compound are not yet documented, this systematic approach provides a roadmap for future research.

Enzyme Inhibition and Modulation Studies (e.g., specific enzyme assays, kinetics)

Enzyme inhibition is a common mechanism of action for many therapeutic agents. researchgate.net Studies in this area investigate how a compound interacts with specific enzymes to alter their function, potentially reducing the rate of an enzymatic reaction or halting it altogether. researchgate.net The nature of this interaction can be reversible, where the inhibitor forms a temporary, non-covalent bond, or irreversible, involving the formation of a permanent covalent bond. researchgate.net

Several types of reversible inhibition are recognized, including competitive, non-competitive, and uncompetitive inhibition, each with distinct kinetic profiles. researchgate.net Understanding these mechanisms is essential for designing drugs with desired potency and duration of action. researchgate.net For instance, the study of cytochrome P450 enzymes, a family of enzymes crucial for drug metabolism, often involves detailed kinetic analyses to determine the type and extent of inhibition. nih.govmdpi.com While specific enzyme inhibition data for this compound is not available, researchers would typically employ a panel of enzyme assays to screen for such activity.

Receptor Binding and Ligand Interaction Profiling (e.g., affinity, selectivity)

Beyond enzyme inhibition, many compounds exert their effects by binding to specific receptors. Receptor binding assays are therefore a cornerstone of mechanistic studies, providing data on the affinity and selectivity of a compound for various receptor subtypes. researchgate.netredheracles.net Affinity, often expressed as the Ki value, indicates the concentration of the compound required to occupy 50% of the receptors. redheracles.net Selectivity refers to a compound's preference for one receptor subtype over others.

For example, studies on antipsychotic drugs often involve extensive receptor binding profiles to assess their interaction with dopamine (B1211576) and serotonin (B10506) receptors, which are key to their therapeutic action and side-effect profiles. redheracles.netnih.gov These studies help in understanding the structure-activity relationships, revealing how different chemical modifications influence binding affinity and selectivity. redheracles.net Although a specific receptor binding profile for this compound has not been published, this type of analysis would be critical to understanding its potential pharmacological effects.

Elucidation of Cellular Mechanisms of Action (e.g., specific biochemical processes, not cellular effects)

Moving from molecular targets to cellular responses, the elucidation of cellular mechanisms of action focuses on the specific biochemical processes affected by a compound. This can involve investigating the modulation of signaling pathways, such as the cyclic AMP (cAMP) pathway, which is a common second messenger system. nih.govnih.gov

For example, a compound might influence the activity of G-protein coupled receptors (GPCRs), which in turn modulates the production of cAMP and activates downstream protein kinases. nih.govfrontiersin.org By examining these intricate cellular signaling cascades, researchers can gain a deeper understanding of how a compound translates its initial binding event into a physiological response. nih.gov The specific cellular mechanisms of this compound are yet to be determined, but would likely be explored following the identification of its primary molecular targets.

Protein-Ligand Docking and Molecular Interaction Analysis

Computational methods, particularly protein-ligand docking, play a vital role in modern drug discovery and mechanistic studies. uillinois.eduspringernature.com These techniques predict the preferred orientation of a ligand when bound to a protein target, providing insights into the binding affinity and the specific molecular interactions that stabilize the complex. springernature.comresearchgate.net

Advanced Analytical Methodologies for 3 ,5 Difluorosulfanilanilide Research

Chromatographic Separation Techniques for Purity Assessment and Quantification

Chromatographic techniques are fundamental in the analysis of 3',5'-Difluorosulfanilanilide, providing the means to separate the compound from complex mixtures for accurate purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile compounds like this compound. scispace.com The development of a robust HPLC method involves a systematic approach to select the appropriate column, mobile phase, and detector to achieve optimal separation and sensitivity. researchgate.net

Method development for this compound would typically start with understanding its physicochemical properties, such as polarity and solubility, to guide the initial choice of chromatographic conditions. ijprajournal.com Reversed-phase HPLC (RP-HPLC) is often the preferred mode, utilizing a non-polar stationary phase (like C18) and a polar mobile phase. scispace.com The mobile phase composition, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve a suitable retention time and peak shape for this compound. scispace.comresearchgate.net The pH of the mobile phase can also be adjusted to control the ionization state of the analyte and improve chromatographic performance. ijprajournal.com

Once a suitable method is developed, it must be validated according to established guidelines, such as those from the International Conference on Harmonisation (ICH), to ensure its reliability. researchgate.netijprajournal.com Validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. researchgate.netejgm.co.uk

Table 1: Typical HPLC Method Validation Parameters

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for this compound should be well-resolved from other peaks. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.998. d-nb.info |

| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. | Defined by the linearity study. |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98-102% is often desired. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2%. ijprajournal.com |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. ejgm.co.uk |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | System suitability parameters should remain within acceptable limits. |

This table presents a general overview of HPLC validation parameters and typical acceptance criteria. Specific values may vary depending on the application and regulatory requirements.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. research-solution.com While this compound itself may not be sufficiently volatile for direct GC analysis, it can be chemically modified through a process called derivatization to increase its volatility. research-solution.com

Derivatization involves reacting the analyte with a specific reagent to produce a more volatile and thermally stable derivative. research-solution.com For a compound like this compound, which contains amine and sulfonamide groups, common derivatization techniques include silylation, acylation, or alkylation. research-solution.com For instance, silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can replace active hydrogens on the nitrogen atoms with trimethylsilyl (B98337) (TMS) groups, thereby increasing volatility.

The development of a GC method for a derivatized analyte involves optimizing parameters such as the injection port temperature, the temperature program of the GC oven, the carrier gas flow rate, and the selection of an appropriate capillary column. nih.govnotulaebotanicae.ro The oven temperature is typically programmed to increase over time to ensure the separation of compounds with different boiling points. nih.gov

Hyphenated Techniques for Complex Mixture Analysis and Metabolite Identification

Hyphenated techniques, which combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry, are indispensable for the analysis of complex mixtures and the identification of unknown compounds like metabolites. lcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that couples HPLC with tandem mass spectrometry. nebiolab.com This combination allows for the detection and quantification of analytes at very low concentrations, making it ideal for trace analysis. d-nb.info

In LC-MS/MS, the eluent from the HPLC column is introduced into the mass spectrometer's ion source, where the analyte molecules are ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nebiolab.comthermofisher.com The resulting ions are then separated in the first mass analyzer (MS1), fragmented in a collision cell, and the fragment ions are analyzed in the second mass analyzer (MS2). mdpi.com This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and sensitivity. d-nb.info

LC-MS/MS is particularly valuable for metabolite identification. nih.gov When an organism is exposed to a compound like this compound, it may be metabolized into various other compounds. mdpi.com By comparing the mass spectra of the parent compound with those of potential metabolites, researchers can elucidate the metabolic pathways. mdpi.comnih.gov High-resolution mass spectrometry (HRMS) coupled with LC can provide accurate mass measurements, which aids in determining the elemental composition of unknown metabolites. thermofisher.com

Table 2: Illustrative LC-MS/MS Parameters for Analyte Quantification

| Parameter | Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Ion Spray Voltage | 4500 V |

| Desolvation Temperature | 450°C |

| Ion Source Gas 1 | 55 arbitrary units |

| Ion Source Gas 2 | 45 arbitrary units |

| Curtain Gas | 25 arbitrary units |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

This table provides an example of typical LC-MS/MS parameters. d-nb.info The optimal settings will vary depending on the specific analyte and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of mass spectrometry. phcogj.com It is a widely used technique for the identification and quantification of volatile and semi-volatile organic compounds in complex mixtures. mdpi.com

After separation in the GC column, the analyte molecules enter the mass spectrometer, where they are typically ionized by electron impact (EI). nih.gov This high-energy ionization process causes the molecules to fragment in a reproducible manner, generating a unique mass spectrum that can be used as a "fingerprint" for identification by comparing it to spectral libraries. lcms.cz

For the analysis of this compound, derivatization would be necessary prior to GC-MS analysis. mdpi.com The resulting mass spectrum of the derivatized compound would provide structural information and allow for its unambiguous identification. researchgate.net GC-MS is also a valuable tool for analyzing volatile metabolites that may be formed from this compound.

Spectrophotometric and Spectrofluorometric Assays for Quantification

Spectrophotometric and spectrofluorometric assays offer alternative methods for the quantification of this compound, often providing simpler and more rapid analyses compared to chromatographic techniques.

Spectrophotometry is based on the principle that chemical compounds absorb light at specific wavelengths. nih.gov To quantify a compound that does not have a strong chromophore, a chemical reaction can be used to produce a colored product. nih.gov For an aniline (B41778) derivative like this compound, a diazotization-coupling reaction could potentially be employed to form a colored azo dye, the absorbance of which can be measured to determine the concentration of the original compound. The development of such an assay would involve optimizing reaction conditions like pH, reagent concentrations, and reaction time. nih.gov

Spectrofluorometry is a highly sensitive technique that measures the fluorescence emitted by a compound after it absorbs light. scielo.org.mx If this compound itself is not fluorescent, it may be possible to derivatize it with a fluorescent reagent to produce a fluorescent product. nih.gov Alternatively, a reaction that produces a fluorescent product can be used for quantification. scielo.org.mx Spectrofluorometric methods are generally more sensitive than spectrophotometric methods. scielo.org.mx The validation of both spectrophotometric and spectrofluorometric assays involves establishing parameters such as linearity, accuracy, and precision. scielo.org.mxresearchgate.net

Table 3: Comparison of Quantification Techniques

| Technique | Principle | Advantages | Disadvantages |

| Spectrophotometry | Measurement of light absorption by a colored compound. | Simple, rapid, and cost-effective. nih.gov | Lower sensitivity and specificity compared to other methods. nih.gov |

| Spectrofluorometry | Measurement of emitted fluorescence. | High sensitivity and selectivity. scielo.org.mx | Not all compounds are fluorescent or can be easily derivatized to be fluorescent. nih.gov |

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the detection and characterization of electroactive compounds like this compound. tandfonline.com These techniques are based on measuring the electrical signals (such as current or potential) generated from the oxidation or reduction of the analyte at an electrode surface. researchgate.net For sulfonamide compounds in general, electrochemical analysis has been widely reported for their monitoring in pharmaceutical, biological, and environmental samples. tandfonline.com

The core of these methods involves an electrochemical cell containing a working electrode, a reference electrode, and a counter electrode. The choice of working electrode is critical and can be modified to enhance sensitivity and selectivity. Various materials, including glassy carbon, gold, and screen-printed electrodes, are often used. nih.govnih.gov Modifications can involve creating nanocomposites or immobilizing specific recognition elements on the electrode surface. nih.govmdpi.com

Common electrochemical techniques applicable to the analysis of sulfonamides, and by extension this compound, include:

Cyclic Voltammetry (CV): A fundamental technique used to probe the redox behavior of a compound. researchgate.net It provides information on the oxidation and reduction potentials, the reversibility of the electrochemical reactions, and reaction mechanisms. researchgate.netnih.gov In a typical CV experiment, the potential is swept linearly between two values and then reversed, and the resulting current is measured.

Differential Pulse Voltammetry (DPV): A highly sensitive technique used for quantitative analysis. nih.gov DPV offers improved resolution and lower detection limits compared to CV by applying pulses of potential and measuring the current just before and at the end of each pulse. nih.govmdpi.com

Electrochemical Impedance Spectroscopy (EIS): This method characterizes the resistance and capacitance properties of the electrode-solution interface. mdpi.commdpi.com It is particularly useful for studying surface modifications and the binding of molecules to the electrode, providing insights into the sensor's performance. nih.gov

The development of electrochemical sensors for sulfonamides often focuses on enhancing the electrode's surface to improve signal response. This can involve the use of metal-organic frameworks (MOFs), carbon nanotubes, and metallic nanoparticles which increase the surface area and catalytic activity. mdpi.com For instance, a sensor for the natural flavonoid rutin (B1680289) utilized a composite of a metal-organic framework (CAU-1) and acidified carbon nanotubes to achieve an ultrasensitive response. mdpi.com Such strategies could be adapted for the specific detection of this compound.

Table 1: Overview of Electrochemical Methods for Sulfonamide Analysis

| Technique | Principle | Primary Application | Typical Performance Metrics (for related compounds) | Reference(s) |

|---|---|---|---|---|

| Cyclic Voltammetry (CV) | Measures the current that develops in an electrochemical cell under conditions where voltage is in excess of that predicted by the Nernst equation. The potential is swept linearly and then reversed. | Characterization of redox properties (e.g., oxidation/reduction potentials). | Provides qualitative and mechanistic information. | researchgate.netnih.gov |

| Differential Pulse Voltammetry (DPV) | A potential waveform is applied consisting of small pulses superimposed on a linearly increasing potential ramp. Current is sampled before and after the pulse. | Quantitative determination of analytes at low concentrations. | Limit of Detection (LOD) for a neuraminidase activity sensor was 5.6 ng/mL. | nih.gov |

| Electrochemical Impedance Spectroscopy (EIS) | Measures the impedance of a system over a range of frequencies. The response is plotted in a Nyquist or Bode plot. | Characterization of electrode surface properties, binding events, and charge transfer resistance. | Used to monitor E. coli binding with an LOD of 75 CFU/mL. | nih.govmdpi.commdpi.com |

Quality Control and Assurance in Research Analysis

A formal quality assurance (QA) program is essential to ensure the reliability, comparability, and accuracy of analytical results in the research of this compound. epa.gov Such a program encompasses a set of systematic procedures applied to the entire analytical workflow, from sample handling to data reporting. Key components include method validation, routine performance checks, and thorough documentation. bohrium.comjfda-online.com

Method Validation: Before routine use, any analytical method for this compound must be rigorously validated. jfda-online.com Validation confirms that the method is suitable for its intended purpose. cabidigitallibrary.org According to regulatory guidelines, this involves assessing several performance characteristics:

Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components, such as impurities or matrix components. bohrium.com

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. jfda-online.com Linearity is typically evaluated by analyzing a series of standards and assessing the correlation coefficient (R²) of the calibration curve, which should ideally be close to 1. nih.gov

Accuracy: The closeness of the analytical result to the true value. It is often determined through recovery studies by analyzing samples spiked with a known amount of the analyte. bohrium.com Recoveries are typically expected to be within a specific range, for example, 88% or higher for some sulfonamide analyses. jfda-online.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). cabidigitallibrary.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. chromatographyonline.com The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. chromatographyonline.comnih.gov